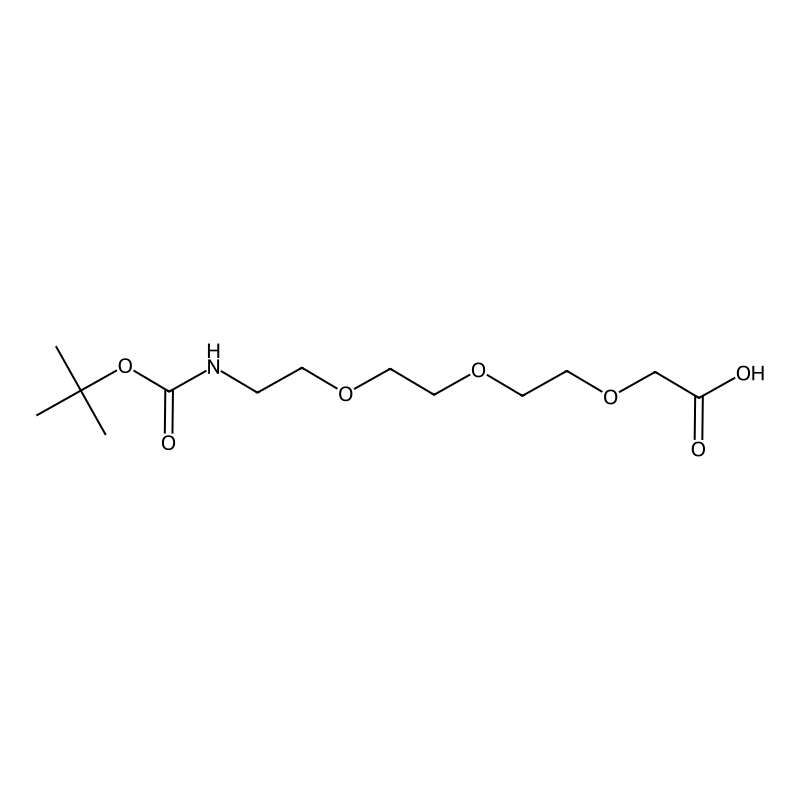

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Site-selective protein modification

Field: Organic & Biomolecular Chemistry.

Method: The compound is used in the synthesis of various modified proteins, including tetrazine modified somatostatin (SST-Tetrazine) and tetrazine modified Fab fragment (Fab-Tetrazine).

Results: The study doesn’t provide specific results or outcomes related to the use of this compound.

Crosslinker in Chemical Biology

Field: Chemical Biology.

Application: This compound is a crosslinker with a t-Boc protected amine on one end and a carboxyl group on the other end.

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is a complex organic compound characterized by its unique structure that includes multiple oxygen atoms and a nitrogen atom within its framework. Its molecular formula is C13H25NO7, and it has a molecular weight of approximately 307.34 g/mol. The compound features a tetraoxa structure, indicating the presence of four oxygen atoms, and an aza component, which signifies the inclusion of a nitrogen atom in the carbon chain. This compound is often utilized in various chemical syntheses due to its versatile reactivity and structural properties .

The chemical reactivity of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can be attributed to the functional groups present in its structure. It can participate in several types of reactions:

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: The presence of the amine functional group allows for the formation of amides when reacted with carboxylic acids.

- Reduction: The keto group can be reduced to an alcohol under appropriate conditions.

- Nucleophilic Substitution: The nitrogen atom can engage in nucleophilic substitution reactions due to its basicity.

These reactions highlight the compound's potential utility in synthetic organic chemistry and medicinal chemistry .

The synthesis of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid can involve several steps:

- Starting Materials: The synthesis typically begins with readily available precursors such as aldehydes or ketones.

- Formation of Tetraoxa Structure: This may involve reactions such as oxidation or cyclization to incorporate multiple oxygen atoms into the carbon chain.

- Incorporation of Nitrogen: The nitrogen atom can be introduced via amination reactions using amines or azides.

- Final Functionalization: The carboxylic acid group can be formed through hydrolysis or oxidation reactions.

These methods highlight the complexity and multi-step nature of synthesizing this compound .

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid has several potential applications:

- Chemical Intermediates: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Due to its unique structure and potential biological activity, it may be explored for drug development.

- Materials Science: Its properties could be beneficial in developing new materials with specific functionalities .

Interaction studies involving 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:

- Binding Affinity: Investigating how well the compound interacts with various biological targets.

- Mechanism of Action: Understanding how it exerts its effects at the molecular level.

- Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds to enhance efficacy or reduce toxicity.

Such studies are essential for assessing the viability of this compound in therapeutic applications .

Several compounds share structural similarities with 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-1-hydroxypropylidene bisphosphonate | Contains amino and phosphonate groups | Known for bone density enhancement |

| 4-Oxo-tetrahydroquinoline | Features a quinoline structure | Exhibits diverse biological activities |

| 5-Azaindole | Incorporates an indole ring with nitrogen | Demonstrates significant pharmacological properties |

The uniqueness of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid lies in its specific arrangement of multiple oxygen and nitrogen atoms along a long carbon chain which may confer distinct chemical reactivity and biological interactions compared to these similar compounds .

2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid, commonly known as tert-Boc-N-amido-polyethylene glycol 3-carboxylic acid, exhibits distinctive solubility characteristics that reflect its amphiphilic molecular architecture [1] [2]. The compound demonstrates a molecular weight of 307.34 g/mol with the molecular formula C₁₃H₂₅NO₇, presenting as a colorless to light yellow neat oil at ambient conditions [1] [2] [3].

Solubility Profile

The solubility profile reveals marked differences across various solvents, reflecting the compound's balanced hydrophilic-lipophilic character. In dimethylformamide, the compound exhibits moderate solubility at 5 mg/mL, while demonstrating reduced solubility in dimethyl sulfoxide at 1 mg/mL [1] [2]. Notably, ethanol provides the highest solubility at 30 mg/mL, indicating favorable interactions with protic polar solvents [1] [2]. The compound shows partial miscibility in water and complete miscibility in acetonitrile and methanol, suggesting good compatibility with both polar aprotic and protic environments [4].

| Solvent | Solubility (mg/mL) | Classification | Reference |

|---|---|---|---|

| Dimethylformamide (DMF) | 5 | Moderate | [1] [2] |

| Dimethyl sulfoxide (DMSO) | 1 | Low | [1] [2] |

| Ethanol | 30 | High | [1] [2] |

| Water | Partially miscible | Poor | [4] |

| Acetonitrile | Miscible | Excellent | [4] |

| Methanol | Miscible | Excellent | [4] |

Hydrophilic-Lipophilic Balance Assessment

The hydrophilic-lipophilic balance of this compound can be systematically evaluated using established calculation methods [5] [6]. The tert-butoxycarbonyl group contributes negative 4.7 HLB units (10 carbons × 0.47), representing the primary lipophilic component [5] [6]. Conversely, the three ethylene oxide units in the polyethylene glycol spacer contribute positive 1.08 HLB units (3 × 0.36), while the terminal carboxylic acid group adds 1.9 HLB units [5] [6].

| Structural Component | HLB Contribution | Character | Reference |

|---|---|---|---|

| BOC Group (Hydrophobic) | -4.7 (10 carbons × 0.47) | Lipophilic | [5] [6] |

| PEG3 Chain (Hydrophilic) | +1.08 (3 × 0.36) | Hydrophilic | [5] [6] |

| Carboxylic Acid (Hydrophilic) | +1.9 (hydroxyl) | Hydrophilic | [5] [6] |

| Overall HLB Estimate | 8-10 (estimated) | Oil-in-water emulsifier | [5] [6] |

The calculated HLB value of approximately 8-10 positions this compound within the oil-in-water emulsifier range, indicating balanced amphiphilic properties suitable for interfacial applications [5] [6]. This HLB range also suggests potential utility as a wetting agent, consistent with the compound's role as a polyethylene glycol-based linker in bioconjugation applications [6].

Thermal Stability and Degradation Kinetics

The thermal behavior of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is dominated by the thermally labile tert-butoxycarbonyl protecting group, which undergoes characteristic decomposition under elevated temperatures [4] [7] [8].

Thermal Decomposition Profile

Thermal decomposition typically initiates between 73-105°C, consistent with other tert-Boc-protected compounds [4] [7]. The predicted boiling point of 460.1 ± 35.0°C suggests high thermal stability under normal atmospheric conditions, though practical decomposition occurs well before this temperature due to the labile protecting group [1] [2].

Research on structurally related tert-Boc compounds indicates glass transition temperatures ranging from -42 to 6°C, suggesting the compound exists in an amorphous state at ambient conditions [4]. The storage temperature recommendation of -20°C reflects the need to maintain thermal stability and prevent gradual decomposition over extended periods [1] [2].

| Property | Value | Notes | Reference |

|---|---|---|---|

| Decomposition Temperature (°C) | 73-105 (typical for BOC compounds) | BOC group thermally labile | [4] [7] [8] |

| Glass Transition Temperature (°C) | -42 to 6 (range for similar compounds) | Amorphous material | [4] |

| Thermal Stability Range (°C) | Stable below 70°C | Storage requires cold conditions | [4] [7] |

| Decomposition Products | Isobutylene, CO₂, free amine | Typical BOC deprotection pathway | [7] [8] |

Degradation Kinetics

The thermal degradation follows a characteristic pathway involving cleavage of the tert-butoxycarbonyl group to release isobutylene and carbon dioxide, leaving the free amine [7] [8]. Studies on similar compounds suggest activation energies of 50-100 kJ/mol for this thermal deprotection process [9] [10].

Under ambient storage conditions at -20°C, the compound maintains stability for several months to years [4] [7]. However, elevated temperatures above 70°C result in rapid degradation within hours, making temperature control critical for maintaining compound integrity [7] [8].

| Parameter | Value | Details | Reference |

|---|---|---|---|

| Primary Degradation Pathway | BOC group thermal cleavage | Release of isobutylene and CO₂ | [4] [7] [8] |

| Activation Energy (kJ/mol) | 50-100 (estimated) | Based on similar BOC compounds | [9] [10] |

| Temperature Threshold (°C) | 73-105 | Onset of decomposition | [4] [7] |

| Half-life at 25°C | Several months to years | Under proper storage conditions | [4] [7] |

| Accelerated Conditions | Rapid degradation above 70°C | Complete within hours | [7] [8] |

| Storage Stability | Stable at -20°C | Recommended storage condition | [1] [2] |

Acid Dissociation Constants (pKa) and pH-Dependent Behavior

The acid-base chemistry of 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azahexadecan-16-oic acid is primarily governed by the terminal carboxylic acid functionality, which exhibits a predicted pKa value of 3.39 ± 0.10 [1] [2].

Acid Dissociation Characteristics

The carboxylic acid terminal group represents the primary ionizable functionality, classifying this compound as a weak acid [1] [2]. The relatively low pKa value indicates significant ionization occurs above pH 5, leading to formation of the carboxylate anion under physiological conditions [1] [2].

| Parameter | Value | Implications | Reference |

|---|---|---|---|

| pKa (Predicted) | 3.39 ± 0.10 | Weak acid dissociation | [1] [2] |

| Terminal Group | Carboxylic acid (-COOH) | Primary ionizable group | [1] [2] |

| pH Behavior | Weakly acidic | pH-dependent solubility | [1] [2] |

| Ionization State | Predominantly ionized above pH 5 | Charge state affects interactions | [1] [2] |

pH-Dependent Solubility and Behavior

The ionization state significantly influences the compound's physicochemical behavior across different pH environments. Below pH 2, the compound exists in a fully protonated state, resulting in enhanced lipophilic character and reduced aqueous solubility. Between pH 2-4, the system exhibits intermediate behavior as the carboxylic acid approaches its pKa value [1] [2].

In the pH range of 4-6, mixed ionic species coexist, creating a transition region with intermediate solubility characteristics. Above pH 6, the compound becomes predominantly ionized, leading to enhanced hydrophilic character and maximum aqueous solubility due to the anionic carboxylate group [1] [2].

| pH Range | Ionization State | Solubility Behavior | Implications |

|---|---|---|---|

| < 2 | Fully protonated | Reduced aqueous solubility | Lipophilic character enhanced |

| 2-4 | Predominantly protonated | Intermediate solubility | pH near pKa |

| 4-6 | Mixed species | Transition region | Buffer capacity region |

| 6-8 | Predominantly ionized | Enhanced aqueous solubility | Hydrophilic character enhanced |

| > 8 | Fully ionized | Maximum aqueous solubility | Anionic species dominant |

This pH-dependent behavior has significant implications for formulation development and bioconjugation applications, where the compound's charge state influences binding interactions and solubility characteristics.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Dates

2: Salmaso S, Bersani S, Scomparin A, Mastrotto F, Scherpfer R, Tonon G, Caliceti P. Tailored PEG for rh-G-CSF analogue site-specific conjugation. Bioconjug Chem. 2009 Jun;20(6):1179-85. doi: 10.1021/bc9000432. PubMed PMID: 19469471.